Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)-

Description

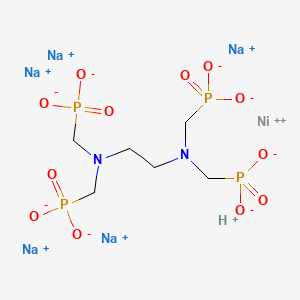

Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- is a complex inorganic compound It is characterized by its nickelate core, which is coordinated by a tetrakis(phosphonato) ligand system

Properties

CAS No. |

68958-88-3 |

|---|---|

Molecular Formula |

C6H13N2Na5NiO12P4 |

Molecular Weight |

602.71 g/mol |

IUPAC Name |

pentasodium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.5Na.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+2/p-7 |

InChI Key |

SRDKHKJDDLLODM-UHFFFAOYSA-G |

Canonical SMILES |

[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with a ligand system composed of 1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)) and phosphonic acid derivatives. The reaction is carried out under controlled conditions, often in an aqueous medium, with careful pH adjustment to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- can undergo various chemical reactions, including:

Oxidation: The nickelate core can be oxidized under specific conditions, leading to changes in its oxidation state.

Reduction: Reduction reactions can revert the oxidized nickelate back to its original state.

Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while substitution reactions can produce a variety of nickelate complexes with different ligand environments.

Scientific Research Applications

Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- has several scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of advanced materials, such as coatings and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- involves its interaction with molecular targets through coordination chemistry. The nickelate core can bind to various substrates, facilitating chemical transformations. The phosphonato ligands play a crucial role in stabilizing the complex and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

- Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, sodium hydrogen (1:5:1), (OC-6-21)-

- Pentasodium nickelous 1,2-ethanedi(nitrilodi(methylene phosphonate))

- Hydrogen pentasodium (((ethylenebis(nitrilobis(methylene)))tetrakis(phosphonato))(8-))nickelate(6-)

Uniqueness

Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- is unique due to its specific ligand environment and the stability of its nickelate core. This stability and reactivity make it particularly valuable in various applications, distinguishing it from other similar compounds.

Biological Activity

Nickelate complexes, particularly those involving nickel in coordination with various ligands, have garnered significant attention due to their diverse biological activities. The compound in focus, "Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)-," is a complex that incorporates phosphonate ligands and has shown promising potential in various biological applications.

Chemical Structure and Properties

The structural complexity of this nickelate involves a nickel center coordinated by a tetrakis(phosphonato) ligand derived from 1,2-ethanediylbis(nitrilo). This configuration influences its solubility, stability, and reactivity, which are crucial for its biological activity.

Antimicrobial Activity

Nickel complexes have been extensively studied for their antimicrobial properties. Research indicates that many nickel(II) complexes exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Nickel complexes have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that various nickel(II) complexes demonstrated moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with enzymatic functions.

- Antifungal Activity : Nickel complexes also exhibit antifungal properties. They have been tested against fungi like Candida albicans and Aspergillus niger, showing varying degrees of effectiveness depending on the specific ligand environment . The data suggest that the lipophilicity of the metal complex enhances its ability to penetrate fungal cell walls.

Anticancer Potential

Nickel complexes have been investigated for their anticancer properties. Some studies suggest that these complexes can inhibit tumor growth through mechanisms such as inducing apoptosis in cancer cells or disrupting cellular signaling pathways involved in proliferation . The enhanced activity of nickel complexes compared to their free ligands is often attributed to the chelation effect, which increases the lipophilicity and cellular uptake of the complex.

Case Studies

Several case studies highlight the biological activity of nickel complexes:

- Study on Antimicrobial Efficacy : A study evaluated a series of nickel(II) complexes with mixed ligands against various bacterial strains. Results indicated that certain complexes exhibited minimum inhibitory concentrations (MICs) significantly lower than those of their corresponding ligands, suggesting enhanced bioactivity due to metal coordination .

- Anticancer Activity Assessment : Another study focused on the anticancer effects of a specific nickel complex on human cancer cell lines. The results showed that the complex induced apoptosis through reactive oxygen species (ROS) generation, highlighting its potential as an anticancer agent .

Data Tables

| Biological Activity | Nickelate Complex | MIC (μg/mL) | Tested Organisms |

|---|---|---|---|

| Antibacterial | Ni(II)-Ligand Complex | 32 | E. coli, S. aureus |

| Antifungal | Ni(II)-Ligand Complex | 50 | C. albicans, A. niger |

| Anticancer | Ni(II)-Ligand Complex | IC50 = 25 | Human cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.